Sorbitan Monooleate

Overview

Description

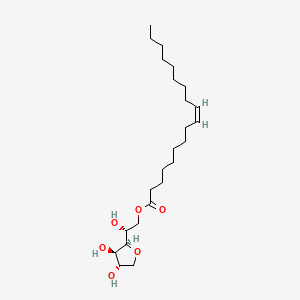

Sorbitan monooleate (CAS No. 1338-43-8), also known as Span 80, is a non-ionic surfactant derived from the esterification of sorbitol (a sugar alcohol) with oleic acid (a monounsaturated fatty acid). It is classified as a lipophilic emulsifier with a Hydrophilic-Lipophilic Balance (HLB) of 4.3, making it ideal for stabilizing water-in-oil (W/O) emulsions . Its molecular structure includes a sorbitan backbone esterified with one oleic acid chain, contributing to its solubility in organic solvents and oils but insolubility in water .

This compound is widely used in:

- Food Industry: As an emulsifier (E 494) in baked goods, creams, and spreads .

- Cosmetics: In lotions and creams for texture stabilization .

- Pharmaceuticals: For drug encapsulation in niosomes and microemulsions .

- Industrial Applications: As a surfactant in lubricants, drilling fluids, and polymer dispersions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan Monooleate is synthesized through the esterification of sorbitol with oleic acid. The process typically involves two main steps: etherification followed by esterification . The etherification reaction is carried out under nitrogen protection at a temperature of 150°C for 90 minutes, using a catalyst such as Z1 at a concentration of 1.1%. The reaction results in the formation of sorbitan with a hydroxyl value of 1,375 to 1,399 mgKOH/g .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a vacuum reaction kettle where oleic acid, sorbitol, and a composite catalyst are added sequentially. The reaction is conducted at temperatures above 165°C for 8.5 to 9 hours, with continuous sampling to monitor product transparency . The final product is obtained by cooling the reaction mixture and removing the vacuum .

Chemical Reactions Analysis

Thermal Decomposition

At elevated temperatures (>230°C), sorbitan monooleate degrades into hazardous byproducts:

| Condition | Products | Notes | Source |

|---|---|---|---|

| >230°C (open flame) | CO, CO₂, NOₓ | Risk of toxic fumes and combustion | |

| Prolonged heating | Polymerized olefinic residues | Reduced emulsifying capacity |

-

Stability : Stable under normal storage (≤30°C) but incompatible with strong oxidizers or extreme heat .

Hydrolysis in Aqueous Media

Though not explicitly studied in the provided sources, hydrolysis is a plausible reaction due to its ester functional group:

-

Acidic/Basic Conditions : Likely cleaves the ester bond, regenerating oleic acid and sorbitan. This aligns with its incompatibility with strong acids/bases noted in safety data .

Oxidation Reactions

The unsaturated oleic acid moiety renders this compound susceptible to oxidation:

-

Auto-oxidation : Double bonds in oleic acid may undergo peroxidation, forming hydroperoxides and aldehydes.

-

Strong Oxidizers : Reactions with agents like peroxides or chlorates could lead to exothermic decomposition .

Metabolic Pathways

In vivo studies in rats indicate:

Scientific Research Applications

Pharmaceutical Applications

Sorbitan monooleate is extensively used in drug formulation and delivery systems due to its emulsifying properties.

1.1 Drug Delivery Systems

- Vesicular Systems : Research indicates that vesicles made from this compound exhibit unique properties compared to traditional phospholipid liposomes. For instance, doxorubicin-loaded vesicles utilizing this compound demonstrated a significantly higher cytotoxicity against Colon 26 cells than conventional liposomes (IC50 values of 5 μM vs. >30 μM) . This suggests that this compound can enhance drug delivery efficiency by facilitating direct cytoplasmic delivery.

- Multi-Drug Resistance : A study evaluated the potential of polyoxyethylene (20) this compound in overcoming drug resistance in cancer therapies. It was found to inhibit drug efflux transporters such as P-glycoprotein and multi-drug resistance protein 1, enhancing the efficacy of chemotherapeutic agents like doxorubicin and paclitaxel .

Food Industry Applications

This compound is recognized as a food additive (E 494) and serves as an emulsifier in various food products.

2.1 Emulsification

- Its ability to stabilize oil-in-water emulsions makes it essential in the formulation of salad dressings, sauces, and baked goods. The European Food Safety Authority has established an acceptable daily intake for sorbitan esters, indicating its safety for consumption .

2.2 Nutritional Supplements

- In nutritional formulations, this compound aids in the solubilization of fat-soluble vitamins and other nutrients, enhancing their bioavailability .

Cosmetic Applications

This compound is widely utilized in cosmetic formulations due to its emulsifying and stabilizing properties.

3.1 Skin Care Products

- It is commonly found in creams and lotions where it helps to blend oil and water phases, improving texture and stability . Its non-irritating nature makes it suitable for sensitive skin formulations.

Industrial Applications

Beyond food and pharmaceuticals, this compound has significant industrial applications.

4.1 Biodiesel Production

- Research has shown that this compound can act as a surfactant in biodiesel formulations to improve flow properties at cold temperatures . This application is crucial for enhancing the performance of biodiesel in colder climates.

4.2 Enhanced Oil Recovery

- In the oil industry, this compound is used to stabilize nanoemulsions for enhanced oil recovery processes, optimizing extraction efficiency from reservoirs .

Case Studies

Mechanism of Action

Sorbitan Monooleate functions by reducing the surface tension between immiscible substances, such as oil and water, thereby stabilizing emulsions . Its molecular structure allows it to interact with both hydrophilic and lipophilic substances, facilitating the formation of stable mixtures. The compound’s effectiveness as an emulsifier is attributed to its ability to form a monolayer at the oil-water interface, preventing the coalescence of dispersed droplets .

Comparison with Similar Compounds

Comparison with Similar Sorbitan Esters

Sorbitan esters share a common sorbitan backbone but differ in fatty acid composition, chain length, and saturation. These differences influence their HLB values, solubility, and applications. Key compounds include:

Structural and Functional Differences

| Compound | Fatty Acid | HLB | Key Applications | CAS No. |

|---|---|---|---|---|

| Sorbitan Monooleate | Oleic acid (C18:1) | 4.3 | W/O emulsions, niosomes, lubricants | 1338-43-8 |

| Sorbitan Monostearate | Stearic acid (C18:0) | 4.7 | Food emulsifier (E 491), baked goods | 1338-41-6 |

| Sorbitan Monolaurate | Lauric acid (C12:0) | 8.6 | Cosmetics, vitamin-C fermentation | 1338-39-2 |

| Sorbitan Monopalmitate | Palmitic acid (C16:0) | 6.7 | Textile softeners, food additives (E 495) | 26266-57-9 |

| Sorbitan Tristearate | Stearic acid (C18:0) | 2.1 | Chocolate, chewing gum (E 492) | 26658-19-5 |

Key Observations :

- HLB Variation: Unsaturated esters (e.g., monooleate) have lower HLB values than saturated counterparts (e.g., monostearate), enhancing their lipophilicity .

- Fatty Acid Impact : Longer, saturated chains (e.g., stearate) improve thermal stability, while unsaturated chains (e.g., oleate) enhance flexibility in emulsions .

Toxicological and Regulatory Profiles

- ADI (Acceptable Daily Intake): A group ADI of 10 mg/kg bw/day (as sorbitan) applies to all sorbitan esters (E 491–495) due to read-across toxicological data . For this compound, this equates to 26 mg/kg bw/day . JECFA established a separate ADI of 5 mg/kg bw/day for this compound (E 494) and Monolaurate (E 493) in combination .

Biological Activity

Sorbitan monooleate, commonly known as Span 80, is a non-ionic surfactant widely used in pharmaceuticals, cosmetics, and food products. Its unique properties make it an essential compound for various applications, including drug delivery systems and as an emulsifier. This article delves into the biological activity of this compound, highlighting its effects on cell growth, lipid production, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from sorbitol and oleic acid. It is characterized by a hydrophilic head and a hydrophobic tail, which allows it to reduce surface tension and stabilize emulsions. The molecular formula is CHO, with a molecular weight of 430.62 g/mol.

Effects on Cell Growth and Metabolism

Research has demonstrated that this compound can significantly influence microbial growth and metabolic processes. A study investigated its impact on the accumulation of exopolysaccharides (EPS) in Cryptococcus laurentii, revealing that a concentration of 6% this compound led to a 30% increase in EPS production compared to control samples . This enhancement in EPS synthesis is attributed to the surfactant's ability to alter cell membrane permeability, facilitating better nutrient uptake.

Table 1: Effects of this compound on EPS Production

| Concentration (%) | EPS Production (g/L) | Increase (%) |

|---|---|---|

| Control | 3.5 | - |

| 6% | 4.5 | 30 |

Moreover, the presence of this compound affects the lipid profile of cells. Studies indicate that it increases the total amount of lipids in microbial cells, particularly enhancing unsaturated fatty acids such as oleic acid .

Cytotoxicity and Drug Delivery

This compound has been explored for its role in drug delivery systems, particularly in enhancing the cytotoxicity of chemotherapeutic agents. In one study, doxorubicin was encapsulated in this compound vesicles, demonstrating improved cytotoxic effects against colon cancer cells compared to conventional liposomes . The IC value for doxorubicin-loaded vesicles was significantly lower than that for traditional liposome formulations, indicating a more effective delivery mechanism.

Table 2: Cytotoxicity Comparison of Doxorubicin Formulations

| Formulation Type | IC (µM) |

|---|---|

| Doxorubicin-loaded Liposomes | >30 |

| Doxorubicin-loaded Span 80 Vesicles | 5 |

Safety and Toxicological Studies

Toxicological assessments have shown that this compound exhibits low acute oral toxicity. Long-term studies indicate that dietary concentrations up to 5% do not produce adverse effects in animals . However, higher concentrations (≥10%) have been associated with growth depression and organ abnormalities in rats . These findings suggest that while this compound is generally safe at low concentrations, caution should be exercised at higher doses.

Case Studies

Several case studies highlight the practical applications of this compound in various fields:

- Pharmaceutical Applications : In excipient development for biopharmaceuticals, this compound has been utilized to enhance drug solubility and stability .

- Cosmetic Use : Clinical assessments have shown that formulations containing this compound can improve skin hydration without significant adverse reactions .

- Food Industry : As an emulsifier, it plays a crucial role in stabilizing food products, contributing to improved texture and shelf life.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Sorbitan Monooleate in laboratory settings?

- Methodological Answer : SMO requires strict safety measures due to its incompatibility with strong oxidizing agents and potential toxicity under thermal decomposition. Researchers should:

- Use chemical-resistant gloves (nitrile or neoprene), goggles, and protective clothing .

- Store SMO in airtight glass containers away from light at room temperature (preferably below 25°C) .

- Avoid generating dust or vapors and ensure fume hoods are used during handling .

Q. How can researchers verify the purity and structural integrity of this compound before experimentation?

- Methodological Answer :

- Spectroscopic Analysis : Use FT-IR to confirm ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl groups from sorbitan (~3400 cm⁻¹) .

- Chromatography : HPLC with a C18 column can detect impurities like residual oleic acid or sorbitol derivatives .

- Physical Properties : Cross-check density (1.068 g/cm³) and refractive index (1.48 n/D) against literature .

Advanced Research Questions

Q. How does the molecular structure of SMO influence its emulsifying efficiency in oil-water systems?

- Methodological Answer :

- Polar-Nonpolar Balance : The hydrophobic oleate chain (C18:1) and hydrophilic sorbitan headgroup enable SMO to stabilize emulsions. Computational modeling (e.g., molecular dynamics simulations) can quantify interfacial tension reduction .

- Experimental Validation : Conduct phase inversion temperature (PIT) studies to optimize HLB values. For example, SMO (HLB ~4.3) pairs with high-HLB surfactants (e.g., Polysorbate 80, HLB ~15) to stabilize emulsions .

Q. What experimental design strategies resolve contradictions in viscosity-spreadability relationships for SMO-based formulations?

- Methodological Answer :

- Factorial Design : A quadratic mixture model (e.g., Design Expert®) can optimize SMO and Polysorbate 80 ratios. ANOVA analysis (Table III ) shows SMO’s minimal impact on viscosity (coefficient: 0.2) but significant spreadability enhancement (coefficient: 1.8).

- Mechanistic Insight : At high SMO concentrations (>5%), anti-agglomeration effects reduce viscosity, requiring rheological profiling (e.g., shear-thinning tests) .

Q. How can researchers assess SMO’s reactivity with incompatible substances in complex formulations?

- Methodological Answer :

- Compatibility Screening : Use differential scanning calorimetry (DSC) to detect exothermic reactions with strong oxidizers (e.g., peroxides).

- In Situ Monitoring : FT-IR or Raman spectroscopy during accelerated stability studies (40°C/75% RH) identifies degradation products like oxidized oleic acid .

Research Question Formulation

Q. How to structure a PICOT-compliant research question for SMO’s role in drug delivery systems?

- Methodological Answer :

- Population : Nanoparticle formulations (e.g., liposomes).

- Intervention : SMO concentration (0.1–5% w/v).

- Comparison : SMO vs. Span 20 (HLB 8.6).

- Outcome : Particle size (dynamic light scattering) and encapsulation efficiency (HPLC).

- Time : Stability over 28 days .

Q. Data Management and Validation

Q. What strategies mitigate discrepancies in SMO’s reported physicochemical properties?

- Methodological Answer :

- Source Prioritization : Use peer-reviewed journals (e.g., Journal of Colloid and Interface Science) over vendor SDS sheets.

- Cross-Validation : Compare data from NITE (Japan) and RTECS databases for toxicity profiles .

Q. Experimental Optimization

Q. How to design a DOE for optimizing SMO’s emulsification efficiency in topical creams?

- Methodological Answer :

Properties

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGKJDSIEKMTRX-AAZCQSIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027397 | |

| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] | |

| Record name | Sorbitan monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1338-43-8 | |

| Record name | Sorbitan monooleate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBITAN MONOOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06XEA2VD56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.